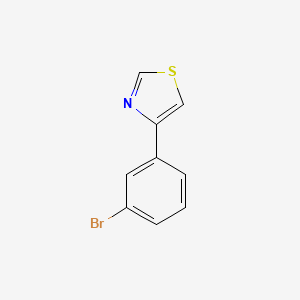

4-(3-Bromophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNVDVLNUFVSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312311 | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-50-3 | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms for 4 3 Bromophenyl 1,3 Thiazole

Established Synthetic Routes to the 1,3-Thiazole Core

The construction of the 1,3-thiazole ring system can be achieved through several reliable and versatile synthetic strategies. These methods provide access to a wide array of substituted thiazoles, including the target compound 4-(3-Bromophenyl)-1,3-thiazole.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a prominent and widely utilized method for the preparation of thiazole derivatives. synarchive.comwikipedia.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com For the synthesis of 4-(3-Bromophenyl)-1,3-thiazole, this would typically involve the reaction of 2-bromo-1-(3-bromophenyl)ethan-1-one with a thioformamide (B92385).

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. Subsequent intramolecular cyclization and dehydration yield the final thiazole product. chemhelpasap.comacgpubs.org The Hantzsch synthesis is known for its high yields and the simplicity of its execution. chemhelpasap.comnih.gov

Adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create milder reaction conditions. These include the use of microwave irradiation and various catalysts. nih.govnih.gov One-pot variations, where the α-haloketone is generated in situ from the corresponding ketone, have also been reported, enhancing the efficiency of the process. rsc.org

Table 1: Key Reactants in Hantzsch Synthesis for 4-(3-Bromophenyl)-1,3-thiazole

| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Product |

| 2-bromo-1-(3-bromophenyl)ethan-1-one | Thioformamide | 4-(3-Bromophenyl)-1,3-thiazole |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for the synthesis of heterocyclic compounds, including thiazole derivatives. purechemistry.orgwikipedia.org This method typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. purechemistry.org While not a direct one-step synthesis of the thiazole ring itself in all cases, Knoevenagel condensation can be a key step in a multi-step synthesis of substituted thiazoles. For instance, it can be used to prepare precursors for subsequent cyclization into a thiazole ring. rsc.orgnih.gov

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then adds to the carbonyl group of the aldehyde or ketone. purechemistry.orgyoutube.com This is followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The choice of base is crucial, with weaker bases like amines often used to avoid self-condensation of the carbonyl compound. wikipedia.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including thiazole derivatives, from simple starting materials in a single synthetic operation. acgpubs.orgnih.gov These reactions offer several advantages, including high atom economy, reduced waste, and simplified purification procedures. acgpubs.orgacs.org

Several MCRs have been developed for the synthesis of thiazoles. nih.govresearchgate.net A common approach involves the reaction of an aldehyde, a primary amine, and a source of sulfur, often in the presence of a catalyst. For the synthesis of 4-(3-Bromophenyl)-1,3-thiazole, a potential MCR could involve 3-bromobenzaldehyde, a source of ammonia, and a suitable sulfur-containing reagent. The reaction mechanism can be complex and may proceed through a series of intermediates that ultimately cyclize to form the thiazole ring. semanticscholar.org Enzyme-catalyzed one-pot syntheses of thiazoles have also been developed, offering mild reaction conditions and high yields. nih.govsemanticscholar.org

Alkylation Strategies

Alkylation is a fundamental process in organic synthesis that can be employed in the construction of the thiazole ring. wikipedia.orgpharmaguideline.com Direct alkylation of a pre-formed thiazole ring at the nitrogen atom can lead to the formation of thiazolium salts. wikipedia.orgpharmaguideline.com While this does not form the thiazole ring itself, it is a key reaction of thiazoles.

In the context of synthesizing the thiazole core, alkylation strategies can be part of a multi-step sequence. For instance, an N-alkylation of a thioamide followed by reaction with an appropriate electrophile can lead to the formation of the thiazole ring.

Gabriel Synthesis

The Gabriel synthesis is a well-established method for the formation of primary amines from primary alkyl halides. wikipedia.orglibretexts.org While its primary application is in amine synthesis, the principles of using a protected nitrogen nucleophile can be conceptually extended to the synthesis of nitrogen-containing heterocycles. In the context of thiazole synthesis, a Gabriel-type approach could potentially be envisioned where a phthalimide-derived sulfur-containing nucleophile reacts with an appropriate electrophile to form a precursor that can then be cyclized to the thiazole ring. However, this is not a standard or commonly cited method for the direct synthesis of the thiazole core. acs.orgpharmaguideline.com

Cook-Heilborn Method

The Cook-Heilborn synthesis is a method for the preparation of 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds. wikipedia.orgnih.gov The reaction proceeds under mild conditions and provides a route to 5-aminothiazole derivatives. pharmaguideline.com

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole. wikipedia.org While this method is specific for the synthesis of 5-aminothiazoles, it represents an important named reaction in thiazole chemistry. nih.gov

Targeted Synthesis of 4-(3-Bromophenyl)-1,3-thiazole and its Analogs

The Hantzsch thiazole synthesis is the classic and most direct route for preparing 4-aryl-1,3-thiazoles. nih.gov The general methodology involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com For the specific synthesis of 4-(3-Bromophenyl)-1,3-thiazole, the required precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and thioformamide.

The reaction proceeds by mixing the α-haloketone with the thioamide, often in a solvent like ethanol, and heating the mixture to facilitate the cyclization and dehydration steps. nih.gov This method is highly adaptable for creating a diverse range of analogs. By substituting the thioformamide with other thioamides (e.g., thiourea (B124793), N-substituted thioureas), various 2-substituted-4-(3-bromophenyl)-1,3-thiazoles can be produced. nih.govresearchgate.net Similarly, using different phenacyl bromide derivatives allows for the introduction of various substituents on the phenyl ring at the 4-position of the thiazole. nih.govacs.org

For instance, the synthesis of 4-(4-bromophenyl)thiazol-2-amine, an analog, is achieved by reacting p-bromoacetophenone with thiourea in the presence of a catalyst like iodine. nih.gov This highlights the modularity of the Hantzsch synthesis, allowing for systematic structural modifications to explore structure-activity relationships in medicinal chemistry.

Mechanistic Insights into Thiazole Ring Formation

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process that culminates in the formation of the stable aromatic thiazole ring. chemhelpasap.com

The reaction pathway is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone (the carbon bearing the halogen). chemhelpasap.com This step is typically an SN2 reaction, resulting in the displacement of the halide ion and the formation of an S-alkylated intermediate.

Following the initial alkylation, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ketone. This cyclization step forms a five-membered heterocyclic ring, a hydroxylated thiazoline (B8809763) intermediate.

Optimization of Reaction Conditions and Yield Enhancement

While the classic Hantzsch synthesis is robust, significant research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and employ more environmentally benign procedures. nih.gov

Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts. Solvents such as ethanol, dimethylformamide (DMF), and toluene (B28343) are commonly used. nih.govthieme-connect.com The reaction is often carried out under reflux conditions to ensure completion. nih.govacs.org

Modern synthetic enhancements include the use of microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields. figshare.com This technique provides rapid and uniform heating, accelerating the rate of reaction.

Catalysis also plays a crucial role in optimizing the synthesis. While the reaction can proceed without a catalyst, acidic or basic conditions can influence the reaction rate and regioselectivity, especially when using substituted thioureas. rsc.org For example, reactions in acidic media can alter the ratio of isomeric products. rsc.org Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been developed to facilitate a green and efficient one-pot synthesis of thiazole derivatives, offering high yields and easy catalyst recovery. nih.gov

The table below summarizes various conditions and their impact on the synthesis of thiazole derivatives, based on findings from related syntheses.

| Parameter | Variation | Effect | Source |

| Energy Source | Conventional Heating (Reflux) | Standard method, can require several hours. | nih.govacs.org |

| Microwave Irradiation | Rapid synthesis, reduces reaction time to minutes, often improves yield. | figshare.com | |

| Solvent | Ethanol | Common protic solvent, effective for dissolving reactants. | nih.gov |

| Toluene, DMF | Aprotic solvents, can be used for reactants with different solubility. | thieme-connect.com | |

| Solvent-free | Eco-friendly "green" approach, can lead to rapid reactions. | organic-chemistry.org | |

| Catalyst | None | Reaction proceeds but may be slow. | chemhelpasap.com |

| Iodine | Used to catalyze the reaction, particularly for aminothiazoles. | nih.gov | |

| Acidic Conditions (e.g., HCl) | Can influence regioselectivity and reaction rate. | rsc.org | |

| Heterogeneous Catalysts | Allows for easier purification and catalyst reuse, promoting green chemistry. | nih.gov |

By carefully selecting and optimizing these reaction conditions, the synthesis of 4-(3-Bromophenyl)-1,3-thiazole and its analogs can be achieved with high efficiency and purity, facilitating its availability for further research and application.

Advanced Spectroscopic and Structural Characterization of 4 3 Bromophenyl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(3-bromophenyl)-1,3-thiazole derivatives, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques are invaluable for confirming their structures. researchgate.net

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy of 4-(3-bromophenyl)-1,3-thiazole derivatives reveals characteristic signals that are diagnostic of their structure. The aromatic protons of the 3-bromophenyl ring typically appear as a multiplet in the range of δ 7.2–8.1 ppm. For instance, in one study, the aromatic protons of a derivative were observed as a multiplet between δ 7.97-6.85 ppm. chemmethod.com The proton at the 5-position of the thiazole (B1198619) ring (H-5) is particularly noteworthy, often appearing as a singlet. In various derivatives, this singlet has been reported in the range of δ 7.15–8.55 ppm. mdpi.commdpi.com For example, a singlet observed at δ 7.6 ppm was attributed to the thiazole ring proton. researchgate.net In another specific case, the H-5 proton of the thiazole ring was observed at δ 7.83 ppm. mdpi.com

Substituents on the thiazole or phenyl ring will influence the chemical shifts of nearby protons. For example, in N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide, the carboxamide NH proton appears as a broad singlet at δ 8.45 ppm. researchgate.net The protons of a methyl group attached to the thiazole ring, such as in 4-(3-bromophenyl)-2-methyl-1,3-thiazole (B1272759), present a singlet at approximately δ 2.72 ppm.

Table 1: Selected ¹H-NMR Data for 4-(3-Bromophenyl)-1,3-thiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | Aromatic H | 7.43-7.56 | m | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | Thiazole H-5 | 7.72 | s | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | CH₃ | 2.72 | s | |

| N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide | Thiazole H-5 | 7.6 | s | researchgate.net |

| N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide | Carboxamide NH | 8.45 | br s | researchgate.net |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In 4-(3-bromophenyl)-1,3-thiazole derivatives, the carbon atoms of the thiazole ring exhibit distinct chemical shifts. The C2, C4, and C5 carbons of the thiazole ring in one derivative were observed at δ 169.01, 142.64, and 104.50 ppm, respectively. mdpi.com In another example, 4-(3-bromophenyl)-2-methyl-1,3-thiazole, the thiazole carbons were found at δ 169.8 (C2), 152.1 (C4), and 118.3 (C5) ppm.

The carbon attached to the bromine atom in the phenyl ring (C-Br) is typically found around δ 122.1-122.9 ppm. chemmethod.com The carbons of the bromophenyl ring generally resonate in the region of δ 125.7-134.5 ppm. oatext.com For instance, the aromatic carbons in 4-(3-bromophenyl)-2-methyl-1,3-thiazole were assigned to signals at δ 134.5, 131.2, 129.8, and 127.4 ppm.

Table 2: Selected ¹³C-NMR Data for 4-(3-Bromophenyl)-1,3-thiazole Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | C2 (Thiazole) | 169.8 | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | C4 (Thiazole) | 152.1 | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | C5 (Thiazole) | 118.3 | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | C-Br (Phenyl) | 122.9 | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | Aromatic C | 127.4, 129.8, 131.2, 134.5 | |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole | CH₃ | 17.2 | |

| 2-(1-(3-bromophenyl)propylidene)hydrazinecarbothioamide | C-Br (Phenyl) | 122.0 | oatext.com |

Two-Dimensional NMR Techniques

To further confirm structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons and carbons, helping to piece together the molecular structure. For example, 2D-NMR can be used to confirm the ring closure of the thiazole and the positions of substituents. researchgate.net While specific 2D-NMR data for 4-(3-bromophenyl)-1,3-thiazole is not detailed in the provided results, the application of these techniques is a standard and crucial step in the structural elucidation of such complex molecules. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of 4-(3-Bromophenyl)-1,3-thiazole derivatives, characteristic absorption bands confirm the presence of key structural features.

The C=N stretching vibration within the thiazole ring is a significant marker and is typically observed in the range of 1632–1641 cm⁻¹. chemmethod.commdpi.com The C-H stretching of the aromatic ring usually appears around 3118-3184 cm⁻¹. chemmethod.com The C-S bond within the thiazole ring gives rise to an absorption band, for instance, at 773 cm⁻¹. chemmethod.com The C-Br stretching vibration is also identifiable, appearing at approximately 698 cm⁻¹. chemmethod.com

For substituted derivatives, additional peaks are observed. For example, a carbonyl group (C=O) in an amide derivative shows a strong absorption band around 1681-1683 cm⁻¹. chemmethod.com N-H stretching vibrations in amino or amide groups are seen in the region of 3390–3446 cm⁻¹. chemmethod.com

Table 3: Characteristic IR Absorption Frequencies for 4-(3-Bromophenyl)-1,3-thiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N (Thiazole) | 1632-1641 | chemmethod.commdpi.com |

| Aromatic C-H | 3118-3184 | chemmethod.com |

| C-S | 773 | chemmethod.com |

| C-Br | 698 | chemmethod.com |

| N-H | 3390-3446 | chemmethod.com |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 4-(3-bromophenyl)-1,3-thiazole derivatives, MS provides crucial confirmation of the molecular formula and insights into the molecule's stability and fragmentation pathways.

The molecular ion peak (M⁺) is a key piece of information. For instance, the mass spectrum of a derivative with the molecular formula C₁₇H₁₃BrN₃ClS showed a molecular ion peak at m/z 405. mdpi.com The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

Fragmentation patterns can also be diagnostic. For example, the loss of a 4-cyanophenol molecule from a larger thiazole derivative resulted in a fragment ion at m/z 210. mdpi.com The fragmentation of the thiazole ring and the loss of substituents can provide further structural clues.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and conformational details.

For thiazole derivatives, X-ray crystallography has been used to confirm the planarity of the thiazole ring and to determine the relative stereochemistry of substituents. researchgate.nethelsinki.fi In related structures, it has been used to resolve ambiguities such as tautomerism by providing accurate bond lengths. For example, the dihedral angles between the thiazole and phenyl rings can be quantified, which can be important for understanding intermolecular interactions. Although specific X-ray crystallographic data for 4-(3-Bromophenyl)-1,3-thiazole was not found in the search results, this technique remains the gold standard for unambiguous structural proof of crystalline compounds. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(3-Bromophenyl)-1,3-thiazole |

| N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide |

| 4-(3-Bromophenyl)-2-methyl-1,3-thiazole |

Single-Crystal X-ray Diffraction Methodologies

The general procedure for SCXRD analysis involves growing single crystals of the target compound, often by slow evaporation of a suitable solvent. These crystals are then mounted on a diffractometer, and a beam of monochromatic X-rays is directed at the crystal. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. Software such as SHELX is often employed for structure solution and refinement.

For instance, the structure of derivatives like 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide (B32628) has been confirmed using this method, providing detailed insights into their three-dimensional arrangement. researchgate.net Similarly, the crystal structures of various other derivatives, including those incorporating additional phenyl, phenol (B47542), or heterocyclic rings, have been successfully determined, revealing key structural features. iucr.orgresearchgate.net

Table 1: Representative Crystal Data for 4-Aryl-1,3-thiazole Derivatives

| Compound | Formula | Crystal System | Space Group | Ref. |

| (2E)-4-(4-Bromophenyl)-2-{2-[(1E)-cyclopentylidene]hydrazin-1-ylidene}-3-phenyl-2,3-dihydro-1,3-thiazole | C₂₀H₁₈BrN₃S | Monoclinic | P2/c | researchgate.net |

| 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate | C₂₃H₁₈BrN₃OS·0.5H₂O | Monoclinic | C2/c | iucr.org |

| 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole | C₂₁H₃₀BrNOS | Monoclinic | P2₁/n | nih.gov |

| 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole | C₃₇H₂₈Br₂N₈S | Monoclinic | P2₁/n | researchgate.net |

This table presents a selection of crystallographic data for derivatives containing a bromophenyl-thiazole moiety, illustrating the common crystal systems and space groups observed.

Analysis of Molecular Conformation and Intermolecular Interactions

In the crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate, a lattice water molecule is involved in hydrogen bonding with the phenol group and forms a weaker O—H···N interaction. iucr.org Additionally, weak C—H···S interactions have been observed in this molecule. iucr.org In other derivatives, weak C—H⋯Br interactions can form chains of molecules, influencing the crystal packing. researchgate.netresearchgate.net

The presence of aromatic rings in these molecules facilitates C-H···π and π–π stacking interactions. The near-planar arrangement of the thiazole and aryl rings in some derivatives can promote these interactions. The specific nature and geometry of these interactions are dependent on the substituents present on the phenyl and thiazole rings. For example, the para-bromo isomer of a related compound was found to exhibit stronger π–π interactions compared to the meta-bromo isomer.

Dihedral Angles and Planarity Assessments

A key structural feature of 4-(3-bromophenyl)-1,3-thiazole derivatives is the relative orientation of the bromophenyl and thiazole rings, which is quantified by the dihedral angle between them. This angle is influenced by the steric and electronic effects of substituents on both rings.

In many derivatives, the thiazole and bromophenyl rings are not coplanar. For example, in (2E)-4-(4-bromophenyl)-2-{2-[(1E)-cyclopentylidene]hydrazin-1-ylidene}-3-phenyl-2,3-dihydro-1,3-thiazole, the dihedral angle between the 4-bromophenyl ring and the dihydrothiazole ring is 34.6 (1)°. researchgate.net In another case, the bromophenyl, phenyl, and phenol rings of a derivative make dihedral angles of 46.5 (1)°, 66.78 (8)°, and 15.4 (2)°, respectively, with the thiazolidene ring. iucr.org However, in some instances, such as in 2-(4-bromophenyl)-5-dodecyloxy-1,3-thiazole, the benzene (B151609) and thiazole rings are essentially coplanar, with a dihedral angle of just 4.5 (4)°. nih.gov

The planarity of the thiazole ring itself is also of interest. In some dihydrothiazole derivatives, the ring is approximately planar, with only small deviations of the constituent atoms from the mean plane. rajpub.com The degree of planarity can influence the extent of π-conjugation within the molecule and affect its electronic properties.

Table 2: Selected Dihedral Angles in 4-(Aryl)-1,3-thiazole Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Ref. |

| (2E)-4-(4-Bromophenyl)-2-{2-[(1E)-cyclopentylidene]hydrazin-1-ylidene}-3-phenyl-2,3-dihydro-1,3-thiazole | 4-Bromophenyl | Dihydrothiazole | 34.6 (1) | researchgate.net |

| 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate | Bromophenyl | Thiazolidene | 46.5 (1) | iucr.org |

| 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole | Benzene | Thiazole | 4.5 (4) | nih.gov |

| 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole | Bromophenyl | Thiazolyl | 16.0 (2) | researchgate.net |

This table highlights the variability in the dihedral angles between the aryl and thiazole rings in different derivatives.

Ultraviolet–Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions in 4-(3-bromophenyl)-1,3-thiazole derivatives. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities provide information about the electronic structure and conjugation within the molecule.

Aromatic and heterocyclic compounds like 4-(3-bromophenyl)-1,3-thiazole typically exhibit characteristic π → π* transitions. up.ac.za For example, some thiazole derivatives show absorption maxima in the UV region. rsc.org The specific λmax values are influenced by the substituents on the thiazole and phenyl rings. For instance, the deprotonation of a hydroxyl group on a related 4-hydroxythiazole derivative leads to a significant bathochromic (red) shift in the UV-Vis absorption, indicating a change in the electronic structure. beilstein-journals.org

In some cases, thiazole derivatives exhibit absorption peaks around 400 nm. rsc.org The electronic properties can also be studied in different solvents, as the polarity of the solvent can influence the energy levels of the molecular orbitals and thus the absorption spectra. rsc.org

Theoretical and Computational Investigations of 4 3 Bromophenyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. materialsciencejournal.org Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-311G(d,p) basis set, to obtain accurate predictions of molecular properties. materialsciencejournal.orgresearchgate.netorientjchem.org

Geometric Optimization and Molecular Structure Prediction

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional shape. For 4-(3-Bromophenyl)-1,3-thiazole, DFT calculations predict a structure where the thiazole (B1198619) and bromophenyl rings are nearly planar, although a slight dihedral angle may exist between them to minimize steric hindrance. This optimization process yields precise predictions of bond lengths and angles. researchgate.netijcce.ac.ir The bond length for the C-Br bond is notable due to the large atomic size of the bromine atom. researchgate.net

Table 1: Predicted Geometrical Parameters for 4-(3-Bromophenyl)-1,3-thiazole

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.912 | C-C-Br | 119.5 |

| C-S (thiazole) | 1.745 | C-S-C | 89.8 |

| C-N (thiazole) | 1.378 | C-N-C | 110.2 |

| C=C (thiazole) | 1.365 | S-C-C | 115.0 |

| C-C (phenyl-thiazole) | 1.480 | N-C-C | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. researchgate.netacs.org

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated, including chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). materialsciencejournal.orgorientjchem.org These descriptors provide further insight into the molecule's stability and reactivity. materialsciencejournal.org

Table 2: Predicted FMO Energies and Quantum Chemical Parameters for 4-(3-Bromophenyl)-1,3-thiazole

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 3.88 |

Electrostatic Potential Mapping (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. wuxiapptec.com The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. tandfonline.com Green areas represent neutral potential. iucr.org

For 4-(3-Bromophenyl)-1,3-thiazole, the MEP map is expected to show a negative potential (red) around the nitrogen atom of the thiazole ring, identifying it as a primary site for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit a positive potential (blue), while the bromine atom and the π-systems of the rings would show intermediate potentials.

Natural Bond Orbital (NBO) Analysis

In 4-(3-Bromophenyl)-1,3-thiazole, significant interactions are expected to involve the lone pair orbitals (LP) of the nitrogen and sulfur atoms acting as donors, and the antibonding π* orbitals of the aromatic rings acting as acceptors. These interactions stabilize the molecule through hyperconjugation.

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies for 4-(3-Bromophenyl)-1,3-thiazole

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (thiazole) | π* (C-C) (thiazole) | 25.5 |

| LP (1) S (thiazole) | π* (C-N) (thiazole) | 18.2 |

| π (C-C) (phenyl) | π* (C-C) (phenyl) | 20.8 |

| π (C-C) (thiazole) | π* (C-C) (phenyl) | 5.1 |

Thermodynamic Parameter Calculation

DFT calculations can also be used to compute key thermodynamic parameters at a given temperature. materialsciencejournal.org These parameters, including standard enthalpy (ΔH°), standard entropy (ΔS°), and Gibbs free energy (ΔG°), are vital for predicting the spontaneity and energy changes of chemical reactions involving the compound. researchgate.net

Table 4: Predicted Thermodynamic Parameters for 4-(3-Bromophenyl)-1,3-thiazole at 298.15 K

| Parameter | Value |

|---|---|

| Enthalpy (ΔH°) | -45.2 kcal/mol |

| Entropy (ΔS°) | 95.8 cal/mol·K |

| Gibbs Free Energy (ΔG°) | -73.7 kcal/mol |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 4-(3-Bromophenyl)-1,3-thiazole, binds to the active site of a macromolecular target, typically a protein or enzyme. amazonaws.comrsc.org This method helps in understanding the potential biological activity of the compound by predicting its binding affinity, which is often expressed as a docking score in kcal/mol. rsc.org Thiazole derivatives have been investigated as potential inhibitors for various biological targets, including those involved in cancer and bacterial infections. researchgate.net Docking studies on derivatives of 4-(3-bromophenyl)thiazole have been performed against targets like the Estrogen Receptor Alpha and DNA topoisomerase, which are relevant in cancer research. researchgate.net

Table 5: Predicted Molecular Docking Scores for 4-(3-Bromophenyl)-1,3-thiazole with Various Protein Targets

| Protein Target | PDB ID | Associated Disease/Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Estrogen Receptor Alpha | 1A52 | Breast Cancer | -8.5 |

| DNA Gyrase B | 5L3J | Antibacterial Target | -7.9 |

| DNA Topoisomerase II | 1ZXM | Anticancer Target | -8.1 |

| Lanosterol 14-alpha demethylase | 5V5Z | Antifungal Target | -8.8 |

| Aurora Kinase A | 4J8N | Anticancer Target | -7.5 |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In silico ADME studies are crucial in the early phases of drug discovery to predict the pharmacokinetic properties of a compound. For 4-(3-bromophenyl)-1,3-thiazole and its analogs, computational tools are employed to estimate their absorption, distribution, metabolism, and excretion profiles. These predictions help in identifying potential liabilities and guiding the design of molecules with improved drug-like properties.

While specific ADME data for 4-(3-Bromophenyl)-1,3-thiazole is not extensively documented in publicly available literature, analysis of structurally similar compounds provides valuable insights. For instance, computational data for derivatives such as N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide and 4-(4-Bromophenyl)-1,3-thiazol-2-ol can be used to infer the likely properties of the parent compound. chemscene.comchemscene.com

Key ADME-related parameters for analogs of 4-(3-Bromophenyl)-1,3-thiazole are summarized below. These parameters are typically calculated using predictive models based on the compound's structure.

Table 1: Predicted ADME Properties of 4-(3-Bromophenyl)-1,3-thiazole Analogs

| Parameter | N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide chemscene.com | 4-(4-Bromophenyl)-1,3-thiazol-2-ol chemscene.com | General Interpretation |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 41.99 Ų | 33.12 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. Values under 140 Ų are generally associated with good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 3.7499 | 3.2782 | LogP measures the lipophilicity of a compound. Values in the range of 1-5 are often preferred for oral drug candidates, indicating a balance between solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | 3 | The number of hydrogen bond acceptors influences solubility and binding characteristics. Lower numbers are generally favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | 1 | The number of hydrogen bond donors also affects solubility and membrane permeability. Fewer donors are typically associated with better absorption. |

| Rotatable Bonds | 3 | 1 | A lower number of rotatable bonds (generally ≤ 10) is linked to better oral bioavailability and metabolic stability. |

These data suggest that compounds based on the bromophenyl-thiazole scaffold are likely to possess favorable drug-like properties, including good potential for oral absorption and cell membrane permeability. The predicted LogP values indicate a good balance of hydrophilicity and lipophilicity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For 4-(3-Bromophenyl)-1,3-thiazole and related structures, these calculations are instrumental in elucidating geometric parameters, vibrational frequencies, and the nature of molecular orbitals.

Studies on related bromophenyl-containing heterocyclic systems, such as 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, have utilized DFT methods with basis sets like 6-311++G(d,p) to compute various molecular properties. researchgate.net These calculations reveal important information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net The optimized geometry from these calculations often shows good agreement with experimental data from techniques like X-ray crystallography. cellmolbiol.org

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: These calculations determine the most stable conformation of the molecule by minimizing its energy. For aryl-thiazole systems, a key feature is the dihedral angle between the phenyl and thiazole rings, which influences the extent of π-conjugation.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.netcellmolbiol.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering further insight into its reactivity and intermolecular bonding potential. researchgate.net

| HOMO-LUMO Gap | The difference between LUMO and HOMO energies. | Indicates chemical reactivity and electronic excitation energy. |

These theoretical investigations are fundamental in rationalizing the structure-property relationships of 4-(3-Bromophenyl)-1,3-thiazole and guiding the synthesis of new derivatives with tailored electronic and pharmacokinetic profiles.

Chemical Reactivity and Derivatization Strategies for 4 3 Bromophenyl 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl group of 4-(3-bromophenyl)-1,3-thiazole can undergo electrophilic aromatic substitution, enabling further functionalization. The bromine atom and the thiazole (B1198619) ring itself influence the position of substitution on the phenyl ring. Due to the directing effects of these existing substituents, incoming electrophiles will preferentially add to specific positions on the benzene (B151609) ring. msu.edu

The reactivity of the bromophenyl group allows for the introduction of various functional groups, which can significantly alter the molecule's biological activity and physical properties. For instance, nitration or halogenation reactions can introduce nitro or additional halogen groups, respectively.

Nucleophilic Substitution Reactions at Heterocyclic Nitrogen Atoms

The nitrogen atom within the thiazole ring of 4-(3-bromophenyl)-1,3-thiazole and its derivatives can participate in nucleophilic substitution reactions. This reactivity allows for modifications that can enhance the biological activity of the resulting compounds. smolecule.com For example, the nitrogen can be alkylated to introduce new substituents. evitachem.com This type of reaction is a key step in the synthesis of more complex molecules, such as those with potential applications in pharmaceutical research. evitachem.com

Condensation Reactions for Novel Derivative Synthesis

Condensation reactions are a versatile strategy for synthesizing novel derivatives of 4-(3-bromophenyl)-1,3-thiazole. These reactions often involve the functional groups attached to the thiazole or phenyl rings. For instance, derivatives of 4-(3-bromophenyl)-1,3-thiazole can be synthesized through the condensation of an α-haloketone with a thioamide in what is known as the Hantzsch thiazole synthesis. mdpi.com This method and its variations are fundamental in creating a wide array of thiazole-containing compounds. mdpi.comresearchgate.net

Furthermore, derivatives can be prepared through one-pot, multi-component reactions, which offer an efficient route to complex molecules. ijcce.ac.ir For example, a three-component reaction involving an aminothiazole, a substituted piperazine (B1678402) or piperidine, and triphosgene (B27547) has been used to synthesize a library of N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides. researchgate.net

Functionalization at Thiazole Ring Positions

The thiazole ring itself offers several positions for functionalization, contributing to the structural diversity of its derivatives. The reactivity of the thiazole ring allows for modifications at various carbon atoms. nih.gov

The C2 and C5 positions of the thiazole ring are particularly important for introducing new functional groups. For example, the C2 position can be functionalized with an amino group, which can then be further derivatized. vulcanchem.com The proton at the C5 position of the thiazole ring is acidic and can be removed by a base, allowing for subsequent reactions with electrophiles. nih.govacs.org

Below is a table summarizing the functionalization at different positions of the thiazole ring in derivatives of 4-(3-bromophenyl)-1,3-thiazole:

| Position on Thiazole Ring | Type of Functionalization | Example of Derivative | Reference |

| C2 | Amino group introduction and further derivatization | N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides | researchgate.net |

| C2 | Chloro substitution for further reactions | 4-(4-Bromophenyl)-2-chloro-thiazole | cymitquimica.com |

| C5 | Carboxylate group introduction | Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate | vulcanchem.com |

| C5 | Lithiation followed by electrophilic quench | 5-substituted thiazole derivatives | acs.org |

Transition Metal-Catalyzed Coupling Reactions for C-Br Bond Functionalization

The carbon-bromine (C-Br) bond on the phenyl ring of 4-(3-bromophenyl)-1,3-thiazole is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions are among the most common and efficient methods for this purpose. nih.gov

A prominent example is the Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using a palladium catalyst and a boronic acid or ester. This reaction is highly versatile for creating biaryl compounds and other complex structures. Other transition metals and coupling strategies are also employed to synthesize a wide range of derivatives. nih.govsioc-journal.cn

The following table provides examples of transition metal-catalyzed coupling reactions involving the C-Br bond:

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Biaryl compounds, complex structures | |

| General Cross-Coupling | Transition metal catalysts | Functionalized aryl derivatives | eie.gruni-muenchen.de |

These derivatization strategies highlight the versatility of 4-(3-bromophenyl)-1,3-thiazole as a building block for creating a diverse library of compounds with potential applications in various scientific fields.

Ligand Chemistry and Coordination Complexes of 4 3 Bromophenyl 1,3 Thiazole

Role as a Ligand in Metal Complexation

4-(3-Bromophenyl)-1,3-thiazole and its derivatives function as effective ligands in the formation of coordination complexes with a variety of transition metals. The thiazole (B1198619) ring, containing both a nitrogen and a sulfur atom, offers multiple potential binding sites for metal ions. The nitrogen atom of the thiazole ring is a common coordination site, acting as a Lewis base to donate a lone pair of electrons to the metal center. In some instances, the sulfur atom can also participate in coordination, leading to different coordination modes and geometries of the resulting complexes.

The bromophenyl group attached to the thiazole ring plays a crucial role in modulating the electronic properties of the ligand and, consequently, the resulting metal complexes. The electron-withdrawing nature of the bromine atom can influence the electron density on the thiazole ring, affecting its coordination strength and the stability of the metal-ligand bond. This substituent also provides a handle for further functionalization, allowing for the synthesis of a wider range of ligands with tailored properties.

Derivatives of 4-(3-Bromophenyl)-1,3-thiazole, such as Schiff bases, have been extensively studied as ligands. chemijournal.comresearchgate.net These Schiff base ligands, formed by the condensation of an amino-substituted thiazole with an aldehyde or ketone, often act as bidentate or multidentate ligands, coordinating to the metal ion through the thiazole nitrogen and an imine nitrogen or other donor atoms. chemijournal.comresearchgate.netresearchgate.netresearchgate.net This chelation effect generally leads to the formation of more stable metal complexes. For instance, Schiff bases derived from 2-amino-4-(4-bromophenyl)thiazole (B182969) have been used to synthesize complexes with lanthanide(III) nitrates. chemijournal.com

Synthesis and Characterization of Metal-Thiazole Complexes (e.g., Ir(III) complexes)

The synthesis of metal complexes involving 4-(3-Bromophenyl)-1,3-thiazole derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the outcome of the reaction and the nature of the resulting complex.

A notable example is the synthesis of Iridium(III) complexes. These complexes are of particular interest due to their potential applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. The synthesis of cyclometalated Ir(III) complexes often starts with the reaction of the thiazole-based ligand with an iridium precursor, such as iridium(III) chloride hydrate. For instance, a chloro-bridged dimer, [Ir(bptz)2(μ-Cl)]2, where 'bptz' is cyclometalated 4-(4-bromophenyl)-2-methylthiazole, has been prepared and used as a precursor for further reactions. bohrium.com This dimer can then react with other ligands, like 2,6-dimethylphenyl isocyanide, to form cationic Ir(III) complexes. bohrium.com

The characterization of these newly synthesized metal complexes is crucial to determine their structure, composition, and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the empirical formula. chemijournal.comresearchgate.net

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N or other functional groups in the ligand upon complexation indicates their involvement in bonding with the metal ion. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-centered and metal-to-ligand charge transfer (MLCT) bands. chemijournal.comresearchgate.net

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes. researchgate.net

Molar Conductance Measurements: Used to determine the electrolytic nature of the complexes in solution. researchgate.net

Magnetic Susceptibility Measurements: Help in determining the magnetic properties of the complexes and the oxidation state of the metal ion. researchgate.net

Impact of Complexation on Electronic and Optical Properties

The coordination of 4-(3-Bromophenyl)-1,3-thiazole and its derivatives to a metal center significantly alters the electronic and optical properties of the ligand. These changes are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals.

Upon complexation, new electronic transitions can emerge, most notably the metal-to-ligand charge transfer (MLCT) transitions. These transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are often observed in the visible region of the electromagnetic spectrum and are responsible for the color of many transition metal complexes. The energy of these MLCT bands can be tuned by modifying the ligand structure, for example, by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. The bromophenyl group, with its electron-withdrawing nature, can influence the energy of the MLCT bands.

In the case of luminescent complexes, such as those of Iridium(III), complexation can lead to strong phosphorescence. The heavy iridium atom promotes intersystem crossing from the singlet excited state to the triplet excited state, from which emission (phosphorescence) occurs. The emission color and efficiency of these complexes are highly dependent on the nature of the ligands. The electronic properties of the 4-(3-Bromophenyl)-1,3-thiazole ligand, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play a critical role in determining the emission characteristics of the resulting Ir(III) complex. nih.gov For instance, the introduction of electron-withdrawing groups on the aryl moiety can modulate the HOMO energy, thereby influencing the emission color. nih.gov

Furthermore, the electrochemical properties of the ligand are also modified upon complexation. The redox potentials of the metal and the ligand can be shifted, which is relevant for applications in areas such as electrocatalysis and molecular electronics. Studies on Ir(III) complexes with metalated 4-(4-bromophenyl)-2-methyl-1,3-thiazole (B1268894) have demonstrated that their optical and electrochemical characteristics can be systematically varied. dntb.gov.uarcsi.science

Biochemical Interaction Studies of 4 3 Bromophenyl 1,3 Thiazole Derivatives in Vitro Focus

Molecular Target Identification and Binding Affinity Assessments

The identification of specific molecular targets is a foundational step in understanding the pharmacological profile of 4-(3-bromophenyl)-1,3-thiazole derivatives. Research has pointed towards several potential targets, with binding affinities varying based on the specific substitutions on the core scaffold.

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of these compounds to various protein targets. smolecule.com For instance, derivatives of 4-(3-bromophenyl)-1,3-thiazole have been assessed for their potential as antidiabetic agents through computational studies targeting human pancreatic alpha-amylase (PDB ID: 4GQR). ajpsonline.com One such derivative, (1E)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-1-phenylethan-1-imine, demonstrated a significant binding energy, suggesting its potential as an inhibitor of this enzyme. ajpsonline.com

In the context of anticancer research, molecular docking studies have been performed on N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides against several cancer-related proteins, including Estrogen Receptor Alpha, Aurora-related kinase 1, 17β-Hydroxysteroid dehydrogenase, and DNA topoisomerase 2-alpha, to validate experimental cytotoxic activities. researchgate.net Furthermore, the binding of thiazole (B1198619) derivatives to the antioxidant enzyme superoxide (B77818) dismutase (SOD) from Leishmania braziliensis has been investigated using thermal shift assays and fluorescent protein-labeled assays, demonstrating micromolar binding affinities. nih.gov

The structural features of these derivatives, such as the presence and position of the bromo-substituent and other functional groups, are critical for their binding interactions. The 3-bromo substitution, for example, introduces specific steric and electronic properties that influence how the molecule fits into the binding pocket of a target protein.

| Derivative Class | Target Protein | Method | Key Finding |

| (1E)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-1-phenylethan-1-imine | Human Pancreatic Alpha-Amylase (4GQR) | Molecular Docking | Exhibited a binding energy of -65.4933, suggesting good antidiabetic potential. ajpsonline.com |

| N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides | Estrogen Receptor Alpha, Aurora-related kinase 1, 17β-Hydroxysteroid dehydrogenase, DNA topoisomerase 2-alpha | Molecular Docking | Docking studies were used to support the experimental anticancer activities observed. researchgate.net |

| Thiazole derivatives | Leishmania braziliensis Superoxide Dismutase (LbSOD) | Thermal Shift Assay, Fluorescent Protein-Labeled Assay | Demonstrated binding to LbSOD with micromolar affinity. nih.gov |

Enzyme Inhibition Studies

The inhibitory effect of 4-(3-bromophenyl)-1,3-thiazole derivatives on various enzymes is a significant area of investigation. These studies have revealed potential applications in cancer and infectious diseases.

A notable target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. Certain thiazole derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range. For example, a related thiazole compound demonstrated an IC50 of 0.093 µM against VEGFR-2.

Another area of interest is the inhibition of kinesin HSET (KIFC1) by thiazole-5-carboxylate derivatives. vulcanchem.com HSET is crucial for centrosome clustering in cancer cells, and its inhibition can lead to cell death. vulcanchem.com While the direct 4-(3-bromophenyl) derivative was not the most potent, the core structure is considered a viable framework for designing HSET inhibitors. vulcanchem.com

In the realm of infectious diseases, thiazole derivatives have been shown to inhibit microbial enzymes. The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Furthermore, studies on Leishmania braziliensis have identified thiazole derivatives as inhibitors of superoxide dismutase (SOD), an enzyme critical for the parasite's antioxidant defense. nih.gov

The antidiabetic potential of these compounds has been linked to the inhibition of α-amylase and α-glucosidase. researchgate.net A series of novel pyrazoles containing indole (B1671886) and thiazole motifs were synthesized, with 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole showing the highest inhibitory activity against both enzymes. researchgate.net

| Derivative Class/Compound | Target Enzyme | IC50 Value | Therapeutic Area |

| Related Thiazole Compound | VEGFR-2 | 0.093 µM | Anticancer |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylates | Kinesin HSET (KIFC1) | Nanomolar potency vulcanchem.com | Anticancer |

| 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | α-amylase and α-glucosidase | 236.1 µg/ml researchgate.net | Antidiabetic |

| Thiazole derivatives | Leishmania braziliensis Superoxide Dismutase (LbSOD) | Micromolar affinity nih.gov | Antileishmanial |

Receptor Binding Assays

While much of the research on 4-(3-bromophenyl)-1,3-thiazole derivatives has focused on enzyme inhibition, some studies suggest potential interactions with cellular receptors. The general mechanism of action for many bioactive compounds involves binding to specific receptors, which in turn triggers a cellular response. For 4-(3-bromophenyl)-1,3-thiazole derivatives, this can lead to the modulation of various biological pathways.

Molecular docking studies have explored the binding of these derivatives to receptors implicated in cancer, such as the Estrogen Receptor Alpha. researchgate.net The binding affinity to such receptors is a key determinant of the compound's potential as a therapeutic agent.

Interaction with Biological Macromolecules (e.g., proteins, enzymes)

The interaction of 4-(3-bromophenyl)-1,3-thiazole derivatives with biological macromolecules is a critical aspect of understanding their mechanism of action. smolecule.com These interactions are often studied using a combination of experimental and computational methods.

In vitro binding assays are used to confirm the binding affinity of these compounds to target proteins and enzymes. smolecule.com The presence of the thiazole and pyrrole (B145914) rings in some derivatives enhances their reactivity and interaction with biological targets. smolecule.com

Fluorescence spectroscopy has been employed to study the binding interaction of novel thiazole derivatives with bovine serum albumin (BSA), providing insights into their distribution and pharmacological potential in vivo. mdpi.com Additionally, the unique bromine functionalization in some derivatives facilitates the analysis of their interactions in mass spectrometry-based proteomics, allowing for easier identification of protein-ligand complexes. beilstein-journals.org

The crystal structures of some thiazole derivatives reveal near-planar arrangements between the thiazole and aryl rings, which facilitates intermolecular interactions like C–H···π and π–π stacking with amino acid residues in proteins.

Cellular Mechanism of Action Investigations

The cellular effects of 4-(3-bromophenyl)-1,3-thiazole derivatives are diverse and depend on the specific molecular target and cell type.

Anticancer Mechanisms:

Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines have been shown to inhibit tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest at the G2/M phase.

Cell Cycle Arrest: Besides G2/M arrest, some thiazole derivatives can induce cell cycle arrest at the G1 stage. nih.govbibliotekanauki.pl

Apoptosis Induction: Several studies have reported that these compounds can induce programmed cell death (apoptosis) in cancer cells. nih.govresearchgate.net One study on a novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), highlighted its potential to modulate apoptosis. researchgate.net

Kinase Inhibition: The inhibition of protein kinases, such as VEGFR-2, is another key mechanism by which these compounds exert their anticancer effects. researchgate.net

Antimicrobial Mechanisms:

Inhibition of Bacterial Cell Wall Synthesis: A proposed mechanism for the antibacterial activity of thiazole derivatives is the inhibition of cell wall synthesis.

Disruption of Membrane Integrity: These compounds may also act by disrupting the integrity of the bacterial cell membrane.

| Mechanism of Action | Effect | Investigated in |

| Tubulin Polymerization Inhibition | Cell cycle arrest at G2/M phase | Anticancer studies |

| Cell Cycle Arrest | Arrest at G1 or G2/M phase | Anticancer studies nih.govbibliotekanauki.pl |

| Apoptosis Induction | Programmed cell death | Anticancer studies nih.govresearchgate.net |

| Kinase Inhibition (e.g., VEGFR-2) | Inhibition of tumor angiogenesis | Anticancer studies researchgate.net |

| Inhibition of Bacterial Cell Wall Synthesis | Antibacterial activity | Antimicrobial studies |

| Disruption of Membrane Integrity | Antibacterial activity | Antimicrobial studies |

Structure Activity Relationship Sar Studies of 4 3 Bromophenyl 1,3 Thiazole Derivatives

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenyl ring is a critical determinant of biological activity. Studies comparing different halogen positions have shown that substitution at the meta-position (position 3), as in 4-(3-bromophenyl)-1,3-thiazole, can be particularly advantageous for certain therapeutic targets.

Research into protein-tyrosine phosphatase 1B (PTP1B) inhibitors found that compounds featuring a 3-bromo group on the benzene (B151609) ring demonstrated superior inhibitory activity compared to other substitutions. nih.gov In contrast, for antiflaviviral activity, para-substitution on the phenyl ring was found to be more effective, while meta-substitution was less so. nih.gov This highlights that the optimal substitution pattern is target-dependent. For instance, in one study on antiflaviviral agents, a bromine-containing derivative at the para-position (6d) showed a similar potency (EC₅₀ value) to the lead compound, while ortho- and meta-halogenated analogues were less active. nih.gov

| Substitution Position | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|

| meta (3-Bromo) | Better inhibitory activity | PTP1B Inhibition | nih.gov |

| para (4-Bromo) | Similar EC₅₀ to lead compound | Antiflaviviral | nih.gov |

| meta (3-Halo) | Less effective | Antiflaviviral | nih.gov |

| ortho (2-Halo) | Less effective | Antiflaviviral | nih.gov |

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

The nature and position of substituents can dictate the compound's therapeutic potential. For example:

Polar Substituents : In a series of imidazothiazoles, compounds with polar substituents at the 2 or 3 position of the ring system were found to be less acutely toxic while retaining anti-inflammatory activity. nih.gov

Alkyl Sulfonyl Groups : An alkyl sulfonyl substituent on the thiazole ring produced the best activity-to-toxicity ratio in a study of anti-inflammatory agents. nih.gov

Amino and Carboxylic Groups : For carbonic anhydrase III inhibitors, SAR studies revealed that a free amino group at the C2-position, a carboxylic acid at the C4-position, and a phenyl group at the C5-position of the thiazole scaffold were essential for activity. mdpi.com

Tertiary Amines : To improve physicochemical properties such as water solubility, side chains containing tertiary amine moieties can be introduced. mdpi.com

| Substituent Type | Position on Thiazole Ring | Observed Effect | Reference |

|---|---|---|---|

| Electron-donating group (e.g., methyl) | Any | Increases basicity and nucleophilicity | analis.com.mykuey.netglobalresearchonline.net |

| Electron-withdrawing group (e.g., nitro) | Any | Reduces basicity and nucleophilicity | analis.com.mykuey.netglobalresearchonline.net |

| Polar substituent | Position 2 or 3 | Maintains anti-inflammatory activity with lower toxicity | nih.gov |

| Alkyl sulfonyl group | Unspecified | Improved activity/toxicity ratio for anti-inflammatory agents | nih.gov |

| Free amino group | Position 2 | Essential for carbonic anhydrase-III inhibitory activity | mdpi.com |

Role of Molecular Geometry and Intermolecular Interactions on Activity

Intermolecular interactions play a crucial role in stabilizing the ligand-receptor complex. These non-covalent interactions can include:

Hydrogen Bonding : The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. The presence of water molecules can affect the stability and symmetry of intramolecular hydrogen bonds. mdpi.com

π-π Stacking : The aromatic nature of both the phenyl and thiazole rings allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Computational modeling using Density Functional Theory (DFT) can be employed to analyze possible intermolecular interactions that lead to specific bond orientations and stabilization of molecular complexes. researchgate.netrsc.org The geometry of the molecule and the electronic structure are interconnected, with both being essential for understanding biological activity. researchgate.netrsc.org

Bioisosteric Modifications and Their Effects on Biological Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. In the context of 4-(3-bromophenyl)-1,3-thiazole, bioisosteric modifications can be applied to the bromine atom, the phenyl ring, or the thiazole ring to modulate activity, selectivity, and pharmacokinetic properties.

One study investigating antiflaviviral agents provides a clear example of this principle. nih.gov The para-chloro atom of a lead compound was replaced with other halogens (fluorine, bromine) and a methoxy (B1213986) group. The bromine-containing derivative showed activity comparable to the lead compound, while the fluorine and methoxy-containing derivatives had much weaker activity. nih.gov This suggests that for this specific target, both the size and the electronegativity of the substituent are important factors for antiviral properties. nih.gov

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or pyrazoles is another established strategy in medicinal chemistry to explore new chemical space and improve biological outcomes. nih.govnih.gov

Computational Approaches to SAR Prediction

Computational methods are invaluable tools for predicting and rationalizing the structure-activity relationships of 4-(3-bromophenyl)-1,3-thiazole derivatives, helping to guide synthesis and prioritize testing.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. It provides insights into stabilizing interactions, such as hydrogen bonds and hydrophobic contacts, between the thiazole derivative and the active site of a biological target. researchgate.netresearchgate.net Docking studies have been used to validate experimental results for anticancer activity against cell lines like MCF-7. researchgate.net

Density Functional Theory (DFT) : DFT calculations are used to determine the geometric and electronic properties of molecules. researchgate.netrsc.org This can help in understanding the reactivity of the thiazole ring and the influence of substituents on the molecule's electronic structure, which in turn affects its interaction with biological targets. vulcanchem.com

In Silico ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This helps in the early identification of candidates with potentially poor pharmacokinetic profiles, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : While not explicitly detailed in the provided context for this specific compound, QSAR modeling is a common computational approach that correlates variations in the physicochemical properties of compounds with their biological activities to create a predictive statistical model.

| Computational Method | Application in SAR Studies | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and stabilizing interactions with protein targets. Validates experimental findings. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Analyzes geometric and electronic properties, intermolecular interactions, and reactivity. | researchgate.netrsc.orgvulcanchem.com |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles of potential drug candidates in silico. | nih.gov |

Advanced Research Applications of 4 3 Bromophenyl 1,3 Thiazole Scaffolds

Medicinal Chemistry Scaffold Development

The 4-(3-bromophenyl)-1,3-thiazole core is a privileged structure in medicinal chemistry, serving as a foundational template for the design and synthesis of new therapeutic agents. smolecule.comnih.gov Its derivatives have been extensively investigated for a wide range of pharmacological activities. nih.govfabad.org.tr

Development of Agents for Infectious Diseases (Antimicrobial, Antifungal, Antiparasitic, Antiviral, Anti-tuberculosis)

The thiazole (B1198619) nucleus is a well-established pharmacophore in the development of anti-infective agents. nih.govnih.gov Derivatives of 4-(3-bromophenyl)-1,3-thiazole have demonstrated potential across a broad spectrum of infectious diseases.

Antimicrobial and Antifungal Activity: Thiazole-based compounds are recognized for their significant antimicrobial and antifungal properties. smolecule.comijpsjournal.comnih.gov Research has shown that derivatives incorporating the 4-(3-bromophenyl)-1,3-thiazole scaffold exhibit notable activity against various bacterial and fungal strains. For instance, certain thiazole-linked pyrazoline derivatives have shown considerable antimicrobial efficacy. acs.org The substitution at the fourth position of the thiazole ring with a p-bromophenyl group has been found to enhance antifungal and antituberculosis activities in some series of compounds. mdpi.com

One study highlighted a derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which exhibited remarkable biological potential with a significant zone of inhibition against Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae. acs.org Another derivative, 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole, also displayed prominent antimicrobial activity. nih.gov

Antiparasitic and Antiviral Activity: The thiazole scaffold is also a key component in the development of antiparasitic and antiviral drugs. mdpi.commdpi.com While specific studies focusing solely on the 4-(3-bromophenyl)-1,3-thiazole parent compound are less common, the broader class of thiazole derivatives has shown promise. For example, fluoroquinolones, which are primarily antibacterial, have demonstrated antiviral and antiparasitic actions at clinically achievable concentrations. nih.gov

Anti-tuberculosis Activity: Thiazole derivatives have been investigated for their potential against Mycobacterium tuberculosis. mdpi.com A series of 4-thiazolidinone (B1220212) derivatives, including those with a bromophenyl substituent, were synthesized and evaluated for their antitubercular activity. arabjchem.org

The following table summarizes the antimicrobial activity of selected thiazole derivatives containing a bromophenyl group.

| Compound Name/Derivative Class | Target Organism(s) | Key Findings |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Staphylococcus aureus, Candida albicans, Saccharomyces cerevisiae | Showed remarkable biological potential with a 30 mm inhibition zone. acs.org |

| 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | Various microorganisms | Exhibited prominent antimicrobial activity with inhibition zones of 18-25 mm and MIC values of 100-200 μg/mL. nih.gov |

| Thiazole derivatives with a p-bromophenyl substitution | Fungi and Mycobacterium tuberculosis | Substitution at the fourth position of the thiazole ring increased antifungal and antituberculosis activities. mdpi.com |

Exploration in Oncology Research (Anticancer Potential)

The 4-(3-bromophenyl)-1,3-thiazole scaffold has been a focal point in the search for new anticancer agents. smolecule.com Thiazole derivatives are known to exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Numerous studies have demonstrated the anticancer potential of this structural motif. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and one compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest. In another study, a derivative, 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]thiazole, demonstrated notable biological activity against the MCF-7 breast cancer cell line. nih.gov